5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline
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Overview
Description
5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline is a compound that features an indoline core structure substituted with a 1,3-dioxolane ring. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline typically involves the reaction of indoline with a suitable 1,3-dioxolane derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the indoline and the 1,3-dioxolane moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indoline core.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline involves its interaction with specific molecular targets and pathways. For example, indoline derivatives have been shown to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-[3-(1,3-Dioxolan-2-yl)phenyl]-2,3-dihydro-1H-indole: A closely related compound with similar structural features.
3-(1,3-Dioxolan-2-yl)phenyl acetate: Another compound featuring the 1,3-dioxolane ring.
Uniqueness
5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-[3-(1,3-dioxolan-2-yl)phenyl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C17H17NO2/c1-2-12(11-15(3-1)17-19-8-9-20-17)13-4-5-16-14(10-13)6-7-18-16/h1-5,10-11,17-18H,6-9H2 |
InChI Key |
TWFRTYPUXPTUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)C4OCCO4 |
Origin of Product |
United States |
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